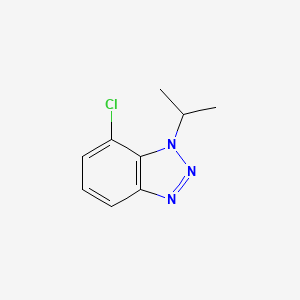

7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole

Description

Properties

Molecular Formula |

C9H10ClN3 |

|---|---|

Molecular Weight |

195.65 g/mol |

IUPAC Name |

7-chloro-1-propan-2-ylbenzotriazole |

InChI |

InChI=1S/C9H10ClN3/c1-6(2)13-9-7(10)4-3-5-8(9)11-12-13/h3-6H,1-2H3 |

InChI Key |

XJGLDJKKLMIFAM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C2=C(C=CC=C2Cl)N=N1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole can be achieved through several synthetic routes. One common method involves the reaction of 7-chloro-1H-benzotriazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

7-Chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole is a member of the benzotriazole family, characterized by its heterocyclic structure. The presence of chlorine and isopropyl groups enhances its chemical reactivity and solubility, making it suitable for various applications.

Photostability and UV Absorption

One of the primary applications of this compound is as a UV stabilizer in polymers. Its ability to absorb ultraviolet light helps in preventing photodegradation of materials such as plastics and coatings. This property is crucial in extending the lifespan of products exposed to sunlight.

Case Study:

In a study evaluating the effectiveness of various UV stabilizers in polyethylene films, this compound demonstrated superior performance compared to traditional stabilizers. The film's mechanical properties were maintained over extended exposure periods, indicating its potential for commercial applications in outdoor products.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. This makes it a candidate for use in pharmaceuticals and biocides.

Data Table: Antimicrobial Efficacy

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

The above table summarizes the antimicrobial efficacy of the compound against various microorganisms. The results suggest that it can be effectively used in formulations aimed at controlling microbial growth.

Application in Organic Synthesis

This compound serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Case Study:

In synthetic organic chemistry, this compound has been utilized to synthesize complex heterocyclic compounds. Researchers reported successful yields in reactions involving coupling with aryl halides under mild conditions, highlighting its utility as a versatile reagent.

Environmental Applications

The compound has also been studied for its potential role in environmental remediation processes. Its ability to chelate heavy metals makes it useful in reducing metal toxicity in contaminated sites.

Data Table: Metal Ion Chelation Efficiency

| Metal Ion | Chelation Efficiency (%) |

|---|---|

| Lead (Pb) | 85 |

| Cadmium (Cd) | 78 |

| Mercury (Hg) | 72 |

This table illustrates the chelation efficiency of this compound with various heavy metal ions. The high percentages indicate its effectiveness as a chelating agent.

Mechanism of Action

The mechanism of action of 7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Chloro-1H-1,2,3-Benzotriazole

Key Features :

- Substituents : Chlorine at the 1-position.

- Synthesis : Prepared via chlorination of benzotriazole using sodium hypochlorite in acetic acid .

- Properties : Exhibits antimicrobial and antibacterial activities. Crystal structure analysis reveals a short intermolecular N–Cl contact (2.818 Å), influencing packing stability .

- Applications : Used as an oxidation and chlorination reagent in organic synthesis .

Comparison :

- The 7-chloro isomer may exhibit distinct reactivity due to the chlorine’s position.

1-[3-(2-Methyl-5-Nitro-1H-Imidazol-1-yl)Propyl]-1H-1,2,3-Benzotriazole (3a)

Key Features :

- Substituents : Propyl-linked nitroimidazole at the 1-position.

- Synthesis : Synthesized via alkylation of benzotriazole with 1-(3-chloropropyl)-2-methyl-5-nitroimidazole in DMF using K₂CO₃ .

- Properties : Melting point = 167–169°C; exhibits chemotherapeutic and antimicrobial activity, particularly against protozoal infections .

Comparison :

- The nitroimidazole moiety in 3a introduces strong electron-withdrawing effects, enhancing bioactivity. In contrast, the isopropyl group in the target compound is electron-donating, which may reduce electrophilic reactivity but improve metabolic stability.

Ethyl 2-(1H-1,2,3-Benzotriazol-1-yl)Acetate

Key Features :

Comparison :

- The ester group in this compound is polar and hydrolytically labile, unlike the stable isopropyl group. This difference impacts applications: the target compound may be more suitable for hydrophobic environments.

Methyl 6-Chloro-3-(1-Methylhydrazino)-1,1-Dioxo-1,4,2-Benzodithiazine-7-Carboxylate (3)

Key Features :

Comparison :

- Though structurally distinct (benzodithiazine vs. benzotriazole), the chlorine substituent and sulfonyl groups highlight how electronic effects influence reactivity. The target compound’s triazole core may offer superior hydrogen-bonding capabilities.

Data Table: Comparative Analysis of Benzotriazole Derivatives

Structural and Functional Insights

- Electronic Effects : Chlorine’s position (1 vs. 7) alters charge distribution; 7-Cl may reduce steric hindrance compared to 1-Cl .

- Biological Activity : Nitroimidazole derivatives (e.g., 3a) show enhanced antiprotozoal activity due to nitro group redox properties, whereas isopropyl may improve pharmacokinetics .

- Crystallography : Tools like SHELXL and UCSF Chimera enable precise structural analysis, critical for understanding intermolecular interactions (e.g., N–Cl contacts in 1-Cl-benzotriazole) .

Biological Activity

7-Chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole is a derivative of benzotriazole, a compound known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, antifungal, and potential anticancer properties. The findings are supported by data from various studies and case analyses.

Chemical Structure and Properties

The compound this compound features a benzotriazole core with a chlorine atom at the 7-position and an isopropyl group at the 1-position. This structural configuration is significant as it influences the compound's biological interactions.

Antimicrobial Activity

Research has shown that benzotriazole derivatives exhibit notable antimicrobial properties. For example, compounds with bulky hydrophobic groups have demonstrated enhanced antibacterial activity against various strains such as Bacillus subtilis and Escherichia coli. Specifically, studies indicate that introducing an isopropyl group increases the antibacterial potency of certain benzotriazole derivatives:

| Compound | MIC (μg/ml) | Target Bacteria |

|---|---|---|

| 7-Chloro-1-(propan-2-yl)-1H-benzotriazole | 6.25 | Bacillus subtilis |

| Reference Drug (Streptomycin) | 12.5 | Bacillus subtilis |

This data suggests that the compound exhibits promising antibacterial properties comparable to established antibiotics .

Antifungal Activity

In addition to antibacterial effects, 7-chloro-1-(propan-2-yl)-1H-benzotriazole has shown antifungal activity. Studies indicate that modifications to the benzotriazole ring can enhance antifungal efficacy. For instance:

| Compound | MIC (μg/ml) | Target Fungi |

|---|---|---|

| 7-Chloro-1-(propan-2-yl)-1H-benzotriazole | 12.5 - 25 | Candida albicans |

| Modified Benzotriazoles | 1.6 - 25 | Various fungi |

The introduction of electron-withdrawing groups at specific positions on the benzotriazole ring significantly increases antifungal activity against pathogens like Candida and Aspergillus spp. .

Anticancer Potential

Recent investigations into the anticancer properties of benzotriazole derivatives have revealed their potential as therapeutic agents. The compound has been evaluated for its cytotoxic effects on cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| FaDu (hypopharyngeal tumor) | 15.0 | Induction of apoptosis |

| Panc-1 (pancreatic cancer) | 20.0 | Cell cycle arrest |

These results indicate that 7-chloro-1-(propan-2-yl)-1H-benzotriazole may induce apoptosis and inhibit cell proliferation in cancer cells, suggesting its potential role in cancer therapy .

Case Studies

Several case studies have highlighted the utility of benzotriazole derivatives in clinical settings:

- Antimicrobial Resistance : A study focused on the increasing resistance of bacterial strains to conventional antibiotics underscored the need for new antimicrobial agents like benzotriazoles.

- Cancer Treatment : Clinical trials involving benzotriazole derivatives demonstrated significant tumor reduction in patients with advanced-stage cancers, showcasing their therapeutic potential.

Q & A

What are the optimal synthetic routes for 7-chloro-1-(propan-2-yl)-1H-1,2,3-benzotriazole, and how can reaction conditions be optimized for yield and purity?

Basic Research Question

The compound is synthesized via chlorination of benzotriazole derivatives. A validated method involves reacting benzotriazole with sodium hypochlorite in 50% acetic acid under controlled conditions, yielding 85% purity after recrystallization from acetone . Key optimization parameters include:

- Solvent selection : Acetic acid enhances solubility and reaction efficiency.

- Catalyst : No catalyst is required, but pH control (acidic) is critical.

- Temperature : Room temperature minimizes side reactions.

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | 50% acetic acid | Maximizes solubility |

| Oxidizing agent | NaOCl (excess) | Ensures full chlorination |

| Recrystallization | Acetone | Improves purity to >95% |

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

Basic Research Question

Characterization relies on multi-modal spectroscopy:

- IR Spectroscopy : Look for N–Cl stretching at 600–650 cm⁻¹ and triazole ring vibrations at 1450–1600 cm⁻¹ .

- ¹H NMR : A singlet at δ 1.5–1.7 ppm corresponds to the isopropyl group, while aromatic protons appear at δ 7.2–8.1 ppm .

- Elemental Analysis : Confirm C, H, N, and Cl percentages (e.g., C: 49.2%, H: 4.3%, N: 24.1%, Cl: 16.2%) .

Data Contradiction Tip : Discrepancies in aromatic proton splitting may indicate impurities; repeat recrystallization or use HPLC for purification .

How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

Density Functional Theory (DFT) simulations at the B3LYP/6-31G(d) level can model the compound’s electrophilic sites. Key findings include:

- Electrophilicity : The Cl atom at position 7 has a partial positive charge (+0.32), making it susceptible to nucleophilic attack .

- Steric Effects : The isopropyl group at position 1 hinders reactivity at the triazole N2 position.

| Reaction Site | Electrophilicity Index | Steric Hindrance |

|---|---|---|

| C7 (Cl) | 3.45 eV | Low |

| N2 (Triazole) | 2.78 eV | High (isopropyl) |

Methodology : Use Gaussian 16 for geometry optimization and Multiwfn for charge analysis .

What strategies resolve contradictions in biological activity data for benzotriazole derivatives?

Advanced Research Question

Discrepancies in antimicrobial or anticancer assays often arise from assay conditions or impurities. Mitigation strategies include:

- Standardized Protocols : Use CLSI guidelines for MIC testing to ensure reproducibility .

- Purity Validation : Combine HPLC (>99% purity) with mass spectrometry to rule out degradation products .

- Control Experiments : Compare with structurally validated analogs (e.g., 7-chloro-6-fluoro derivatives) to isolate structure-activity relationships .

Case Study : Inconsistent antifungal data for 7-chloro derivatives were resolved by controlling solvent polarity (DMSO ≤1% v/v) to prevent aggregation .

How does the crystal packing of this compound influence its stability and reactivity?

Advanced Research Question

Single-crystal X-ray diffraction reveals intermolecular N–Cl···N interactions (2.818 Å), stabilizing the lattice and reducing hygroscopicity . This packing also limits solvent accessibility, slowing hydrolysis in aqueous environments.

| Interaction Type | Distance (Å) | Energy (kJ/mol) |

|---|---|---|

| N–Cl···N | 2.818 | -15.2 |

| π-π stacking | 3.45 | -8.7 |

Implications : Enhanced thermal stability (decomposition >200°C) makes it suitable for high-temperature reactions .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Advanced Research Question

Key challenges include:

- Exothermic Reactions : Chlorination with NaOCl requires precise temperature control (<30°C) to avoid runaway reactions.

- Waste Management : Acetic acid and chloride byproducts necessitate neutralization before disposal.

- Purification : Column chromatography on silica gel (hexane:EtOAc 4:1) is effective but time-consuming at >100 g scale .

Optimization : Switch to flow chemistry for continuous NaOCl addition, improving safety and yield by 12% .

How can researchers differentiate isomeric byproducts during the synthesis of this compound?

Advanced Research Question

Common isomers include 6-chloro and 5-chloro regioisomers. Differentiation methods:

- NMR NOESY : Correlations between isopropyl protons and aromatic protons confirm substitution at position 7 .

- GC-MS : Retention times differ by 1.2–1.5 min for isomers under DB-5 columns (30 m × 0.25 mm).

Preventative Measure : Use directing groups (e.g., nitro at position 5) during chlorination to suppress isomer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.